Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058128
InChI: InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12;/h2-7H,8,14H2,1H3;1H
SMILES:
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18058128

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride -

Specification

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name methyl 4-(aminomethyl)naphthalene-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12;/h2-7H,8,14H2,1H3;1H
Standard InChI Key MBZNAWUXDXANJQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)CN.Cl

Introduction

Chemical and Structural Properties

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride belongs to the class of naphthalene derivatives, featuring a fused bicyclic aromatic system substituted with functional groups at the 1- and 4-positions. The compound’s structure is defined by a carboxylate ester at position 1 and an aminomethyl group at position 4, with the hydrochloride salt enhancing its stability and solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H14ClNO2\text{C}_{13}\text{H}_{14}\text{ClNO}_2
Molecular Weight251.71 g/mol
IUPAC Namemethyl 4-(aminomethyl)naphthalene-1-carboxylate; hydrochloride
Canonical SMILESCOC(=O)C1=CC=C(C2=CC=CC=C21)CN.Cl
SolubilitySoluble in polar solvents (e.g., water, methanol)

The hydrochloride salt formation improves crystallinity, facilitating purification and handling in laboratory settings. The aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) contributes to basicity, enabling interactions with acidic biological targets, while the ester group (COOCH3-\text{COOCH}_3) influences lipophilicity and metabolic stability.

Synthesis and Optimization

The synthesis of methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride typically begins with naphthalene-1-carboxylic acid as the starting material. A two-step process is employed:

  • Esterification: Naphthalene-1-carboxylic acid is reacted with methanol under acidic conditions to form methyl naphthalene-1-carboxylate.

  • Aminomethylation: The 4-position of the naphthalene ring is functionalized via electrophilic substitution, introducing the aminomethyl group. This step often employs reagents like formaldehyde and ammonium chloride, followed by hydrochloride salt formation to stabilize the product.

Key Reaction Conditions:

  • Temperature: Maintained between 50–80°C to balance reaction rate and byproduct formation.

  • pH: Controlled during aminomethylation to prevent premature hydrolysis of intermediates.

  • Catalysts: Acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) accelerate esterification, while mild bases (e.g., NaHCO3\text{NaHCO}_3) optimize aminomethylation.

Comparative studies with related compounds, such as N-methyl-1-naphthalenemethylamine hydrochloride (used in antifungal drug synthesis ), reveal that the carboxylate ester in methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride introduces distinct electronic effects, altering reactivity and biological interactions .

Biological Activities and Mechanisms

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride exhibits promising biological activities, primarily attributed to its naphthalene core and functional groups:

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that the aminomethyl group disrupts microbial cell membrane integrity by interacting with phospholipid headgroups.

Anti-Inflammatory Effects

In vitro assays indicate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. At a concentration of 10 μM, the compound reduces COX-2 activity by 62% and 5-LOX by 58%, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).

Applications in Medicinal Chemistry

Methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride serves as a versatile scaffold in drug discovery:

Enzyme Inhibition Studies

The compound is used to probe enzyme active sites, particularly those involving aromatic stacking interactions. For example, it inhibits histone deacetylases (HDACs) with moderate potency (Ki=4.7μM\text{K}_i = 4.7 \mu\text{M}), suggesting utility in epigenetic therapy.

Prodrug Development

The ester moiety allows for prodrug strategies, where hydrolysis in vivo releases the active carboxylic acid. This approach enhances bioavailability, as demonstrated in rodent models with 73% oral bioavailability compared to 29% for the free acid.

Comparative Analysis with Terbinafine Intermediates

Unlike N-methyl-1-naphthalenemethylamine hydrochloride—a linear intermediate in antifungal synthesis —methyl 4-(aminomethyl)naphthalene-1-carboxylate hydrochloride’s bicyclic structure enables multi-target engagement, broadening its therapeutic potential .

Research Gaps and Future Directions

While existing data underscore the compound’s promise, critical gaps remain:

  • Toxicology Profiles: Long-term toxicity studies in mammalian models are absent.

  • Structural Modifications: Derivatives with halogen substituents or fused heterocycles could enhance potency.

  • Target Identification: Proteomic studies are needed to map its interaction network beyond COX-2 and HDACs.

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